Cas no 129306-07-6 (7-amino-5-benzyl-5-azaspiro[2.4]heptane)

7-Amino-5-benzyl-5-azaspiro[2.4]heptane is a specialized spirocyclic amine compound featuring a unique structural framework combining a benzyl-substituted azaspiro[2.4]heptane core with a primary amine functional group. Its rigid spirocyclic architecture enhances stereochemical control, making it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The presence of both amine and benzyl groups offers versatile reactivity for further derivatization, such as reductive amination or nucleophilic substitution. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules, leveraging its constrained geometry to influence binding affinity and selectivity. High purity grades ensure consistent performance in research and development settings.
7-amino-5-benzyl-5-azaspiro[2.4]heptane structure
129306-07-6 structure
Product Name:7-amino-5-benzyl-5-azaspiro[2.4]heptane
CAS No:129306-07-6
MF:C13H18N2
MW:202.295423030853
CID:1083289
PubChem ID:10856566
Update Time:2025-06-15

7-amino-5-benzyl-5-azaspiro[2.4]heptane Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyl-5-azaspiro[2.4]heptan-7-amine
    • 7-Amino-5-benzyl-5-azaspiro[2.4]heptane
    • 5-(phenylMethyl)-5-Azaspiro[2.4]heptan-7-aMine
    • 7-amino-5-benzyl-5-azaspiro[2,4]heptane
    • PGEGEJNTABPWJH-UHFFFAOYSA-N
    • SCHEMBL1190440
    • MFCD09607966
    • DA-37957
    • AM85549
    • 5-Azaspiro[2.4]heptan-7-amine, 5-(phenylmethyl)-
    • SB47341
    • BS-49055
    • E85537
    • 129306-07-6
    • 7-amino-5-benzyl-5-azaspiro[2.4]heptane
    • Inchi: 1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
    • InChI Key: PGEGEJNTABPWJH-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC(C2(C1)CC2)N

Computed Properties

  • Exact Mass: 202.14714
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

7-amino-5-benzyl-5-azaspiro[2.4]heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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7-amino-5-benzyl-5-azaspiro[2.4]heptane Suppliers

Amadis Chemical Company Limited
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(CAS:129306-07-6)7-amino-5-benzyl-5-azaspiro[2.4]heptane
Order Number:A1049278
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:28
Price ($):224.0
Email:sales@amadischem.com

7-amino-5-benzyl-5-azaspiro[2.4]heptane Related Literature

Additional information on 7-amino-5-benzyl-5-azaspiro[2.4]heptane

Introduction to 7-amino-5-benzyl-5-azaspiro[2.4]heptane (CAS No. 129306-07-6)

7-amino-5-benzyl-5-azaspiro[2.4]heptane, with the Chemical Abstracts Service (CAS) number 129306-07-6, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential biological activities and structural complexity. The spirocyclic framework provides a rigid and conformationally constrained structure, making it an attractive scaffold for the design of novel therapeutic agents.

The core structure of 7-amino-5-benzyl-5-azaspiro[2.4]heptane consists of a seven-membered azaspiro ring fused to a four-membered cyclobutane ring, with an amino group and a benzyl substituent attached at specific positions. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 7-amino-5-benzyl-5-azaspiro[2.4]heptane in several therapeutic areas. One notable application is its use as a lead compound in the development of central nervous system (CNS) drugs. The spirocyclic structure provides enhanced brain penetration and metabolic stability, which are crucial factors for effective CNS drug candidates. Research has shown that derivatives of this compound exhibit potent activity against various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

In addition to its potential in CNS disorders, 7-amino-5-benzyl-5-azaspiro[2.4]heptane has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 7-amino-5-benzyl-5-azaspiro[2.4]heptane typically involves multi-step processes that include ring formation, functional group introduction, and subsequent derivatization. One common synthetic route involves the reaction of a benzylamine derivative with a suitable cyclic ketone or aldehyde to form the spirocyclic core, followed by reduction and functionalization steps to introduce the desired substituents. The synthetic flexibility of this compound allows for the preparation of a wide range of analogs with varying biological activities.

In terms of pharmacokinetics, 7-amino-5-benzyl-5-azaspiro[2.4]heptane exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics are essential for its potential use as an oral medication in clinical settings. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs.

The safety profile of 7-amino-5-benzyl-5-azaspiro[2.4]heptane has been evaluated through various in vitro and in vivo assays. Toxicity studies have demonstrated that this compound is non-mutagenic and does not cause significant cytotoxicity at relevant concentrations. These findings support its further development as a safe and effective therapeutic agent.

Clinical trials are currently underway to evaluate the efficacy and safety of 7-amino-5-benzyl-5-azaspiro[2.4]heptane in treating various diseases. Early-phase trials have shown promising results, with patients exhibiting significant improvements in symptoms without major side effects. These preliminary findings suggest that this compound has the potential to become a valuable addition to the existing therapeutic arsenal.

In conclusion, 7-amino-5-benzyl-5-azaspiro[2.4]heptane (CAS No. 129306-07-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure, coupled with its favorable biological properties, makes it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research and clinical trials will further elucidate its potential benefits and pave the way for its eventual use in clinical practice.

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Amadis Chemical Company Limited
(CAS:129306-07-6)7-amino-5-benzyl-5-azaspiro[2.4]heptane
A1049278
Purity:99%
Quantity:5g
Price ($):224.0
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